1-(4-Hydroxy-3-methylphenyl)butan-1-one
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Overview
Description
1-(4-Hydroxy-3-methylphenyl)butan-1-one is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions[][1].
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives[][1].
Scientific Research Applications
1-(4-Hydroxy-3-methylphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry:Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress and inflammation by interacting with cellular signaling pathways. It is believed to exert its effects through the modulation of enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar in structure but with a methoxy group instead of a methyl group.
4-Butyryl-2-methoxy-phenol: Another structurally related compound with different functional groups.
Uniqueness: 1-(4-Hydroxy-3-methylphenyl)butan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52780-68-4 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
NUBIDDDRLIKEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.